molecular formula C19H18O5 B1677537 3,7-Diethoxy-5-hydroxyflavone

3,7-Diethoxy-5-hydroxyflavone

Cat. No.: B1677537
M. Wt: 326.3 g/mol
InChI Key: ZPEWNDIPSPULBP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MRS1093 typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-hydroxyacetophenone with ethyl formate in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, including alkylation and cyclization, to yield MRS1093 .

Industrial Production Methods

Industrial production of MRS1093 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

MRS1093 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .

Scientific Research Applications

Mechanism of Action

MRS1093 exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes, modulating their activity. For example, MRS1093 acts as an antagonist at certain adenosine receptors, influencing cellular signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

MRS1093 can be compared with other flavonoid compounds, such as quercetin and kaempferol. While all these compounds share a common flavone structure, MRS1093 is unique due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

3,7-diethoxy-5-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C19H18O5/c1-3-22-13-10-14(20)16-15(11-13)24-18(12-8-6-5-7-9-12)19(17(16)21)23-4-2/h5-11,20H,3-4H2,1-2H3

InChI Key

ZPEWNDIPSPULBP-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C2C(=C1)OC(=C(C2=O)OCC)C3=CC=CC=C3)O

Canonical SMILES

CCOC1=CC(=C2C(=C1)OC(=C(C2=O)OCC)C3=CC=CC=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS1093;  MRS 1093;  MRS-1093.

Origin of Product

United States

Synthesis routes and methods

Procedure details

Galangin (27 mg, 0.1 mmol) was dissolved in dried acetone (20 mL), solid potassium carbonate (0.5 g) and bromoethane (1 mL) were added and the mixture was stirred overnight, at room temperature. The solution was filtered and evaporated, water (20 mL) and concentrated ammonium hydroxide (2 mL) were added and the solution was extracted with ethyl acetate (20 mL×2). The solution was dried and the solvent was evaporated. The residue was purified by preparative TLC plate (silica, ethyl acetate/petroleum ether 2:8) to give 21 mg product (64%). 1HNMR (CDCl3): d 1.34 (t, 3H, J=7.3 Hz, 3-CH3), 1.48 (t, 3H, J=7.1 Hz, 7-CH3), 4.14 (m, 4H, 2×OCH2), 6.38 (s, 1H, 6-H), 6.47 (s, 1H, 8-H), 12.64 (s, 1H, 5-OH). MS (CI/NH3): m/z 327 (MH+, base).
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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